molecular formula C16H14N4S B15191522 6H-Pyrimido(4,5-b)pyrrolizine-9-carbothioamide, 7,8-dihydro-4-phenyl- CAS No. 139156-99-3

6H-Pyrimido(4,5-b)pyrrolizine-9-carbothioamide, 7,8-dihydro-4-phenyl-

Cat. No.: B15191522
CAS No.: 139156-99-3
M. Wt: 294.4 g/mol
InChI Key: YGPUDJAMABVHDH-UHFFFAOYSA-N
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Description

6H-Pyrimido(4,5-b)pyrrolizine-9-carbothioamide, 7,8-dihydro-4-phenyl- is a complex organic compound belonging to the class of pyrimido[4,5-b]pyrrolizines.

Preparation Methods

The synthesis of 6H-Pyrimido(4,5-b)pyrrolizine-9-carbothioamide, 7,8-dihydro-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a pyrrole derivative with an acylating agent, followed by cyclization and subsequent functional group modifications . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6H-Pyrimido(4,5-b)pyrrolizine-9-carbothioamide, 7,8-dihydro-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Pyrimido(4,5-b)pyrrolizine-9-carbothioamide, 7,8-dihydro-4-phenyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar compounds include other pyrimido[4,5-b]pyrrolizine derivatives, such as:

  • 6H-Pyrimido(4,5-b)pyrrolizine-9-carbonitrile, 7,8-dihydro-4-phenyl-
  • Pyrimido[4,5-b]pyrimidines

Compared to these compounds, 6H-Pyrimido(4,5-b)pyrrolizine-9-carbothioamide, 7,8-dihydro-4-phenyl- may exhibit unique biological activities and chemical reactivity due to the presence of the carbothioamide group .

Properties

CAS No.

139156-99-3

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

1-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-5-carbothioamide

InChI

InChI=1S/C16H14N4S/c17-16(21)12-11-7-4-8-20(11)15-13(18-9-19-14(12)15)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,17,21)

InChI Key

YGPUDJAMABVHDH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(N2C1)C(=NC=N3)C4=CC=CC=C4)C(=S)N

Origin of Product

United States

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